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Abstract
MDL-811 is a potent and selective small-molecule allosteric activator of Sirtuin 6 (SIRT6), a

member of the NAD+-dependent histone deacetylase family. By enhancing the catalytic activity

of SIRT6, MDL-811 plays a crucial role in the deacetylation of specific histone H3 lysine

residues, namely H3K9ac, H3K18ac, and H3K56ac. This activity modulates gene expression

and impacts various cellular processes, demonstrating therapeutic potential in oncology and

inflammatory diseases. This guide provides an in-depth overview of MDL-811's mechanism of

action, supported by quantitative data, detailed experimental protocols, and visual

representations of the associated molecular pathways and workflows.

Introduction to MDL-811 and Histone Deacetylation
Histone post-translational modifications are a cornerstone of epigenetic regulation, with

acetylation and deacetylation playing a pivotal role in controlling chromatin structure and gene

transcription. Histone deacetylases (HDACs) remove acetyl groups from lysine residues on

histone tails, generally leading to a more condensed chromatin state and transcriptional

repression. The sirtuin family of class III HDACs is distinguished by its dependence on

nicotinamide adenine dinucleotide (NAD+) for catalytic activity.

SIRT6 is a chromatin-associated sirtuin that has been implicated in a multitude of cellular

processes, including DNA repair, metabolic homeostasis, and inflammation. It primarily targets
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histone H3 at acetylated lysines 9 (H3K9ac), 18 (H3K18ac), and 56 (H3K56ac) for

deacetylation.[1][2] Dysregulation of SIRT6 activity has been linked to various pathologies,

including cancer, making it an attractive therapeutic target.

MDL-811 has emerged as a selective allosteric activator of SIRT6, enhancing its deacetylase

activity without significantly affecting other HDACs.[3][4] This specificity provides a valuable

tool for studying the biological functions of SIRT6 and presents a promising avenue for drug

development.

Quantitative Data on MDL-811 Activity
The efficacy and selectivity of MDL-811 have been characterized through various in vitro and

cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy and Selectivity of MDL-811

Parameter Value Description Reference

EC50 for SIRT6

Activation
5.7 ± 0.8 μM

The half-maximal

effective concentration

for the activation of

SIRT6 deacetylase

activity.

[3]

Selectivity > 100 μM

Concentration at

which MDL-811

shows little to no

effect on other histone

deacetylases

(HDAC1-11, SIRT1-

3).

[3]

Table 2: Cellular Activity of MDL-811 in Colorectal Cancer (CRC) Cell Lines
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Parameter Value Range Description Reference

IC50 for

Antiproliferative Effect
4.7 - 61.0 μM

The half-maximal

inhibitory

concentration for the

proliferation of various

CRC cell lines after 48

hours of treatment.

[5]

Target Engagement

(CETSA)
ΔTm = 1.8 ± 0.2 °C

The shift in the

melting temperature of

SIRT6 in HCT116

cells upon MDL-811

binding, confirming

target engagement.

[3]

Effect on Histone

Acetylation

Dose-dependent

decrease

MDL-811 treatment

(0-20 μM for up to 48

hours) leads to a

reduction in the levels

of H3K9ac, H3K18ac,

and H3K56ac.

[5]

Signaling Pathways and Mechanism of Action
MDL-811 functions by allosterically binding to the SIRT6 enzyme, which induces a

conformational change that enhances its catalytic efficiency. This leads to the increased

deacetylation of its primary histone substrates. The downstream consequences of SIRT6

activation by MDL-811 are context-dependent but generally involve the transcriptional

repression of target genes.
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Figure 1: Mechanism of MDL-811-mediated SIRT6 activation and histone deacetylation.

Experimental Protocols
The following sections provide detailed methodologies for key experiments used to

characterize the activity of MDL-811.

Histone Deacetylase (HDAC) Enzyme Selectivity Assay
This assay is crucial for determining the specificity of MDL-811 for SIRT6 over other HDACs.

Protocol:

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1-11,

SIRT1-3, and SIRT6) and their corresponding fluorogenic substrates are prepared in an

appropriate assay buffer.

Compound Preparation: MDL-811 is serially diluted to a range of concentrations. A DMSO

control is also prepared.

Reaction Initiation: MDL-811 or DMSO is pre-incubated with the recombinant enzyme for 5

minutes at room temperature in a reaction mixture (e.g., 45 mM Tris-HCl pH 8.0, 123.3 mM

NaCl, 2.43 mM KCl, 0.9 mM MgCl2, and 0.18% BSA).[3] For sirtuins, NAD+ is included as a

cofactor.

Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

Incubation: The reaction is incubated at 37°C for a specified period.
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Developing: A developer solution is added to stop the reaction and generate a fluorescent

signal proportional to the amount of deacetylated substrate.

Fluorescence Measurement: The fluorescence is read using a plate reader at the appropriate

excitation and emission wavelengths.

Data Analysis: The percentage of inhibition or activation is calculated relative to the DMSO

control, and IC50 or EC50 values are determined by non-linear regression analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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